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molecular formula C15H14F2O B8446467 3,3-Bis(4-fluorophenyl)propanol

3,3-Bis(4-fluorophenyl)propanol

Cat. No. B8446467
M. Wt: 248.27 g/mol
InChI Key: VRFPSLNRUWARLO-UHFFFAOYSA-N
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Patent
US08324396B2

Procedure details

To a solution of ethyl 3,3-bis(4-fluorophenyl)propanoate, prepared in the previous step, in THF (75 mL) at −78° C. was added LAH (1 M in PhMe, 35 mL, 35.0 mmol). The reaction mixture was warmed to 0° C. over 15 min, quenched with 6 mL of water, 12 mL of 2.5 M NaOH, followed by 18 mL of water. The mixture was stirred at room temperature for 30 min. The solids were removed by filtration and the solution was concentrated to provide 3,3-bis(4-fluorophenyl)propan-1-ol which was used in the next step without further purification.
Name
ethyl 3,3-bis(4-fluorophenyl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:9][C:10](OCC)=[O:11])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:15]2[CH:16]=[CH:17][C:18]([F:21])=[CH:19][CH:20]=2)[CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
ethyl 3,3-bis(4-fluorophenyl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)OCC)C1=CC=C(C=C1)F
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 6 mL of water, 12 mL of 2.5 M NaOH
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCO)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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